molecular formula C6H6INO3 B2571883 Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate CAS No. 1823583-57-8

Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B2571883
CAS No.: 1823583-57-8
M. Wt: 267.022
InChI Key: DEYIKAFKPHDCCP-UHFFFAOYSA-N
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Description

Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with an iodine atom at position 4, a methyl group at position 5, and a methyl ester at position 3. This structure combines the electron-withdrawing properties of the iodine substituent with the steric effects of the methyl groups, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO3/c1-3-4(7)5(8-11-3)6(9)10-2/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYIKAFKPHDCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate typically involves the iodination of a precursor oxazole compound. One common method involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in the presence of a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Require palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene or DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution with an amine would yield an amino-oxazole derivative, while a Suzuki coupling would produce a biaryl compound.

Scientific Research Applications

Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The iodine atom can also play a role in enhancing the compound’s lipophilicity and facilitating its passage through cell membranes.

Comparison with Similar Compounds

The following analysis compares Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate with structurally related compounds, focusing on substituent effects, heterocycle variations, and applications.

Substituent Variations in 1,2-Oxazole Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound I (4), CH₃ (5), COOCH₃ (3) C₇H₇INO₃ 295.04 Cross-coupling precursor
Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate CN (4), CH₃ (5), COOCH₃ (3) C₇H₆N₂O₃ 166.14 Electron-deficient scaffold
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate NH₂ (4), CH₃ (3), COOC₂H₅ (5) C₇H₁₀N₂O₃ 170.17 Hydrogen bonding; bioactive motifs
Methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate CHO (4), CH₃ (3), COOCH₃ (5) C₇H₇NO₄ 169.13 Aldehyde reactivity (e.g., condensations)

Key Observations :

  • Electron Effects: The iodine atom in the target compound enhances electrophilic aromatic substitution (EAS) reactivity compared to cyano or amino groups. However, the cyano derivative (C₇H₆N₂O₃) is more electron-deficient, favoring nucleophilic additions .
  • Functional Group Utility: The amino group in Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate enables hydrogen bonding, making it suitable for crystal engineering or supramolecular chemistry , while the formyl group in Methyl 4-formyl-3-methylisoxazole-5-carboxylate facilitates condensation reactions for heterocycle expansion .
Heterocycle Modifications
Compound Name Heterocycle Core Molecular Formula Key Differences References
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate 1,2,4-Oxadiazole C₁₀H₈N₂O₃ Higher aromatic stability; reduced ring strain
Methyl 5-cyclopropyl-1,2-oxazole-3-carboxylate 1,2-Oxazole with cyclopropyl C₈H₉NO₃ Increased hydrophobicity; steric effects

Key Observations :

  • Aromatic Stability : 1,2,4-Oxadiazoles (e.g., Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate) exhibit greater thermal and oxidative stability than 1,2-oxazoles due to delocalized electron density across the tri-heteroatom system .
  • Solubility : The cyclopropyl group in Methyl 5-cyclopropyl-1,2-oxazole-3-carboxylate enhances lipophilicity, favoring membrane permeability in drug design .
Ester Group Variations
Compound Name Ester Group Molecular Weight (g/mol) Impact on Reactivity References
Methyl 5-methyl-1,2-oxazole-3-carboxylate COOCH₃ 141.13 Faster ester hydrolysis vs. ethyl analogs
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate COOC₂H₅ 170.17 Slower hydrolysis; enhanced lipid solubility

Key Observations :

  • Hydrolysis Rates : Methyl esters (e.g., Methyl 5-methyl-1,2-oxazole-3-carboxylate) hydrolyze faster than ethyl esters under basic conditions due to reduced steric hindrance .
  • Biological Compatibility: Ethyl esters (e.g., Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate) may improve bioavailability in drug candidates by balancing solubility and membrane permeability .

Biological Activity

Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, providing a detailed overview of its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its ability to participate in hydrogen bonding and π-π interactions. The presence of the iodine atom enhances its lipophilicity, facilitating cellular uptake and interaction with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. Compounds with similar structures have been shown to inhibit key enzymes involved in various metabolic pathways. For example, oxazole derivatives often exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme critical for neurotransmitter metabolism. This suggests that this compound may also possess similar inhibitory properties .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructure FeaturesNotable Biological Activity
Methyl 5-methylisoxazole-3-carboxylateMethyl group at position 5Potent MAO inhibitor
Tert-butyl 5-iodo-1,2-oxazole-3-carboxylateTert-butyl group at position 3Enhanced lipophilicity for better membrane penetration
Methyl isoxazole-3-carboxylateLacks iodine substituentDifferent reactivity profile due to absence of halogen

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties. Similar oxazole derivatives have demonstrated significant activity against various bacterial strains. For instance, studies have shown that related compounds possess minimum inhibitory concentration (MIC) values indicating effective antibacterial action against Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial properties of synthesized alkaloids, several derivatives exhibited potent activity against pathogens such as E. coli and Staphylococcus aureus. The MIC values for these compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL . While specific data for this compound is limited, its structural similarities suggest potential for comparable efficacy.

Anticancer Potential

The anticancer properties of this compound are being actively investigated. Compounds within this chemical class are often screened for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction or cell cycle arrest .

Mechanism Insights

The mechanism by which this compound may exert anticancer effects could involve the modulation of signaling pathways associated with cancer cell survival and proliferation. The oxazole ring's ability to form hydrogen bonds with biological macromolecules enhances its potential as a pharmacophore in drug design .

Research Applications

This compound serves multiple roles in scientific research:

  • Organic Synthesis : It acts as a building block for more complex heterocyclic compounds.
  • Medicinal Chemistry : Investigated for its pharmacological potential against microbial infections and cancer.
  • Materials Science : Explored for novel materials with specific electronic or optical properties .

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